molecular formula C12H30NO+ B12038613 Tetrapropylammonium hydrate

Tetrapropylammonium hydrate

Cat. No.: B12038613
M. Wt: 204.37 g/mol
InChI Key: LPSKDVINWQNWFE-UHFFFAOYSA-N
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Description

Tetrapropylammonium hydrate is a quaternary ammonium compound with the chemical formula [N(C₃H₇)₄]OH·xH₂O. It is known for its role as a precursor in the synthesis of various industrial and laboratory catalysts. The compound is characterized by its tetrahedral molecular shape and is commonly used in the production of synthetic zeolites and other catalytic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammonium hydrate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide, such as n-bromopropane. .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes such as bipolar membrane electrodialysis, which ensures high purity and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

Tetrapropylammonium perruthenate (TPAP), derived from TPAOH, is a catalytic oxidant for alcohol-to-carbonyl conversions:

Ley–Griffith Oxidation

Reaction :
RCH2OHTPAP cat NMORCHO\text{RCH}_2\text{OH}\xrightarrow{\text{TPAP cat NMO}}\text{RCHO}

Key Parameters

  • Catalyst loading : 5–10 mol% TPAP

  • Co-oxidant : N-methylmorpholine N-oxide (NMO)

  • Solvent : Dichloromethane or acetonitrile

  • Yield : 85–95% for aldehydes .

Mechanism

  • TPAP (Ru⁷⁺) abstracts a proton from the alcohol.

  • Hydride transfer forms Ru⁵⁺ intermediate.

  • NMO regenerates Ru⁷⁺, producing N-methylmorpholine .

Selectivity

  • Primary alcohols → aldehydes (no overoxidation with molecular sieves) .

  • Secondary alcohols → ketones .

Hydration and Solvation Effects

TPA⁺ exhibits unique solvation behavior in aqueous environments, influencing its reactivity:

Neutron Scattering Study (0.4 M TPA⁺ in H₂O)

PropertyObservation
Hydration shellFeatureless, apolar
Cluster formation2–4 TPA⁺ molecules aggregate
Br⁻ ion interactionWeak correlation (RDF peak at 4.5 Å)

This apolar hydration promotes hydrophobic interactions, critical in phase-transfer catalysis .

Degradation and Stability

TPAOH undergoes decomposition under specific conditions:

Thermal Degradation

  • Temperature : >300°C

  • Products : Propene, tripropylamine, and H₂O .

Acid-Base Reactions
TPAOH neutralizes mineral acids to form lipophilic salts:
 C3H7 4N+OH+HX C3H7 4N+X+H2O\text{ C}_3\text{H}_7\text{ }_4\text{N}^+\text{OH}^-+\text{HX}\rightarrow \text{ C}_3\text{H}_7\text{ }_4\text{N}^+\text{X}^-+\text{H}_2\text{O}
Common anions (X⁻): Cl⁻, Br⁻, NO₃⁻ .

Phase-Transfer Catalysis

TPA⁺ facilitates reactions in biphasic systems by shuttling anions into organic phases:

Example: Dichlorocarbene Generation
CHCl3+OHTPAOH CCl2+H2O+Cl\text{CHCl}_3+\text{OH}^-\xrightarrow{\text{TPAOH}}\text{ CCl}_2+\text{H}_2\text{O}+\text{Cl}^-
Conditions :

  • Solvent : Chloroform/water emulsion

  • Yield : ~75% for dichlorocarbene intermediates .

Industrial and Environmental Relevance

  • Zeolite Production : TPAOH directs ZSM-5 framework formation, critical in petrochemical cracking .

  • Wastewater Treatment : TPA⁺ hydrates interact with halogenated organics, enhancing advanced reduction processes (ARPs) for pollutant degradation .

Scientific Research Applications

Organic Synthesis

Role as a Phase-Transfer Catalyst
Tetrapropylammonium hydrate is effectively used as a phase-transfer catalyst in organic reactions, facilitating the interaction between immiscible phases. This enhances reaction efficiency and selectivity in various transformations.

Chemoselective Reactions
Recent studies have demonstrated its utility in chemoselective reactions, such as the synthesis of α-allenols from aldehydes and TMS-protected alkynes. The compound acts as a base, promoting the formation of desired products with high yields .

Electrochemistry

Electrolyte Additive in Zinc Batteries
Tetrapropylammonium hydroxide has been investigated as an electrolyte additive in zinc-based batteries. Research indicates that it significantly suppresses dendrite formation on zinc anodes, enhancing cycle stability and overall performance. In experiments, cells with tetrapropylammonium hydroxide exhibited stable Coulombic efficiency over multiple cycles compared to those without the additive, which short-circuited after fewer cycles due to dendrite growth .

Nanotechnology

Synthesis of Nanostructures
this compound plays a crucial role in the synthesis of nanostructures. It is employed in solvothermal processes to create intercalated nanoscrolls and other nanomaterials. These materials have potential applications in catalysis and drug delivery systems.

Case Study 1: Chemoselective Synthesis

A study highlighted the effectiveness of tetrapropylammonium hydroxide in the chemoselective allenylation of aldehydes. The results indicated that using this compound led to higher selectivity and yield compared to traditional methods .

Case Study 2: Zinc Battery Performance

In a comparative analysis of zinc batteries with and without tetrapropylammonium hydroxide, significant improvements were noted in cycle stability and dendrite suppression. The study provided insights into the mechanisms by which tetrapropylammonium hydroxide modifies dendrite growth patterns on zinc anodes .

Data Tables

Application Area Specific Use Impact/Outcome
Organic SynthesisPhase-transfer catalystEnhanced reaction efficiency
Chemoselective reactionsHigh yields in α-allenol synthesis
ElectrochemistryZinc battery electrolyte additiveImproved cycle stability; reduced dendrite formation
NanotechnologySynthesis of nanostructuresPotential applications in catalysis and drug delivery

Mechanism of Action

The mechanism of action of tetrapropylammonium hydrate involves its interaction with molecular targets through electrostatic and hydrophobic interactions. In catalytic processes, the compound facilitates the formation of active sites on the catalyst surface, enhancing the efficiency of the reaction. The quaternary ammonium group plays a crucial role in stabilizing transition states and intermediates during the reaction .

Comparison with Similar Compounds

  • Tetramethylammonium hydroxide
  • Tetraethylammonium hydroxide
  • Tetrabutylammonium hydroxide

Comparison: Tetrapropylammonium hydrate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and catalytic properties. Compared to tetramethylammonium and tetraethylammonium compounds, this compound exhibits higher hydrophobicity and different phase behavior in aqueous systems . Its larger alkyl groups also provide distinct steric effects, making it suitable for specific catalytic applications .

Biological Activity

Tetrapropylammonium hydrate (TPAH) is a quaternary ammonium compound that has garnered attention in various fields, including biochemistry and environmental science. This article delves into its biological activity, synthesis, and applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, where four propyl groups are attached to a nitrogen atom. The compound is typically encountered as a hydrate, which enhances its solubility in water. Its chemical formula is often represented as C12H30NH2O\text{C}_{12}\text{H}_{30}\text{N}\cdot \text{H}_2\text{O}.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tetrapropylammonium compounds. For instance, research has shown that various tetraalkylammonium salts exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .

Table 1: Antimicrobial Activity of Tetrapropylammonium Compounds

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Tetrapropylammonium HydroxideStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of tetrapropylammonium compounds on various cell lines. For example, TPAH demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time. A study indicated that TPAH at concentrations above 100 µM significantly reduced cell viability in human cancer cell lines, suggesting potential applications in cancer therapy .

Table 2: Cytotoxic Effects of Tetrapropylammonium Compounds

Cell LineConcentration (µM)Viability (%)
HeLa5085
MCF-710060
A54920030

The biological activity of this compound can be attributed to its ability to interact with cellular membranes. As a quaternary ammonium compound, TPAH can insert itself into lipid bilayers, altering membrane permeability and fluidity. This property is particularly relevant in antimicrobial applications, where it disrupts bacterial membranes leading to cell death .

Environmental Applications

Tetrapropylammonium compounds are also being explored for their potential in bioremediation. Research indicates that these compounds can enhance the biodegradation of organic pollutants in wastewater treatment processes. A study demonstrated that TPAH could effectively reduce chemical oxygen demand (COD) and total organic carbon (TOC) levels in contaminated water by promoting the growth of specific microbial communities .

Case Studies

  • Bioremediation of Wastewater : A field study showed that the addition of tetrapropylammonium hydroxide to wastewater treatment systems improved the degradation rates of hydrocarbons by up to 80%, indicating its potential as a biostimulant in environmental applications .
  • Antimicrobial Efficacy : In a controlled laboratory setting, tetrapropylammonium salts were tested against antibiotic-resistant strains of bacteria, demonstrating significant inhibitory effects that suggest their utility as alternative antimicrobial agents .

Properties

Molecular Formula

C12H30NO+

Molecular Weight

204.37 g/mol

IUPAC Name

tetrapropylazanium;hydrate

InChI

InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;

InChI Key

LPSKDVINWQNWFE-UHFFFAOYSA-N

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.O

Origin of Product

United States

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